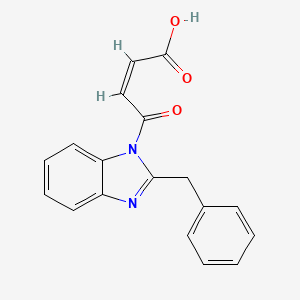
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is a chemical compound that belongs to the family of phenylmethanols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, studies have shown that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol has low toxicity and does not cause significant adverse effects on biochemical and physiological parameters. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is its ease of synthesis and high purity. It is also relatively inexpensive compared to other compounds with similar potential applications. However, its low solubility in water and other solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol. In medicinal chemistry, further studies are needed to determine its potential as a therapeutic agent for various diseases. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine its long-term effects on human health and the environment.
Conclusion:
In conclusion, (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and potential therapeutic properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, long-term effects, and potential applications.
Synthesemethoden
The synthesis of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol involves the reaction of 4-methylbenzaldehyde and (1-ethyl-1H-imidazol-2-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, it has been studied for its potential as a building block for the synthesis of organic materials with unique properties.
Eigenschaften
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-21-14-13-20-18(21)19(22,16-7-5-4-6-8-16)17-11-9-15(2)10-12-17/h4-14,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMHZJKJFHFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)
![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)

